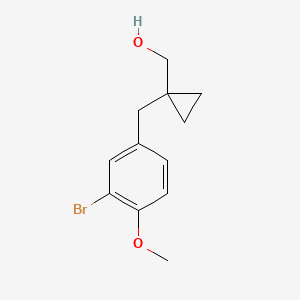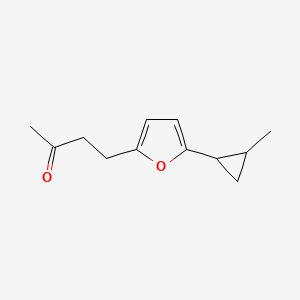
4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-one is an organic compound characterized by a furan ring substituted with a 2-methylcyclopropyl group and a butan-2-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-one typically involves the reaction of 2-methylcyclopropylfuran with butan-2-one under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the reactants are combined in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the furan ring or the butan-2-one moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Various metal catalysts can be used to facilitate reactions, including palladium and platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the butan-2-one moiety can participate in various biochemical pathways, influencing cellular processes and functions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butanone, 4-[5-(2-methylcyclopropyl)-2-furanyl]
- 4-(5-Methyl-2-furyl)butan-2-one
- Methyl 5-(4-cyanophenyl)furan-2-carboxylate
Uniqueness
4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a furan ring with a 2-methylcyclopropyl group and a butan-2-one moiety makes it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
4-[5-(2-methylcyclopropyl)furan-2-yl]butan-2-one |
InChI |
InChI=1S/C12H16O2/c1-8-7-11(8)12-6-5-10(14-12)4-3-9(2)13/h5-6,8,11H,3-4,7H2,1-2H3 |
Clave InChI |
FQCNUPYKPZVFGX-UHFFFAOYSA-N |
SMILES canónico |
CC1CC1C2=CC=C(O2)CCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4E)-hex-4-en-1-yl]propanedioicacid](/img/structure/B13601227.png)
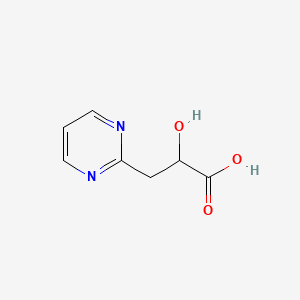
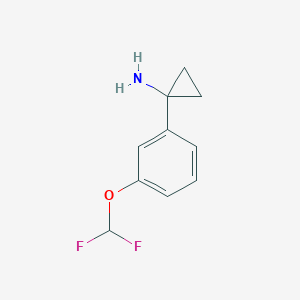
![1-{[4-(Propan-2-yl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13601234.png)
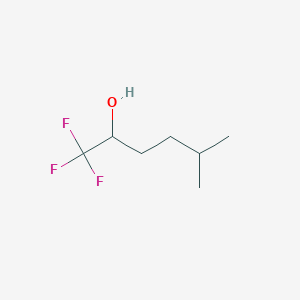
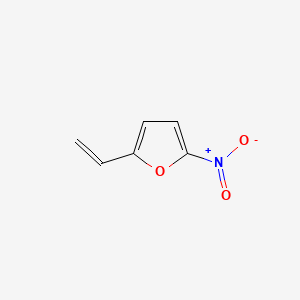
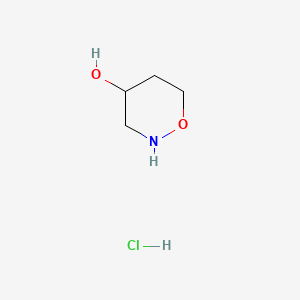
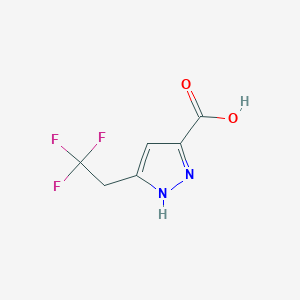


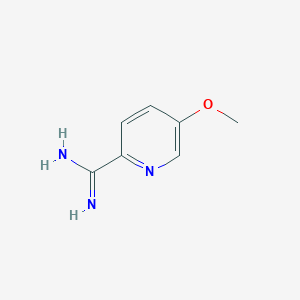
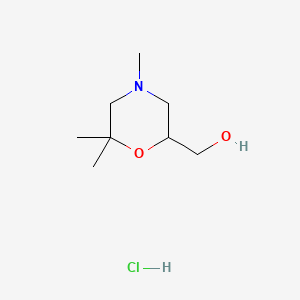
![(4R,5S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepine-4,5-diol](/img/structure/B13601280.png)
